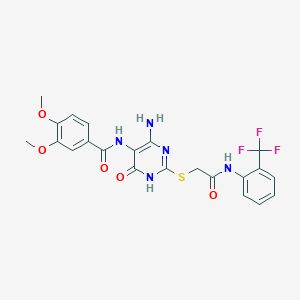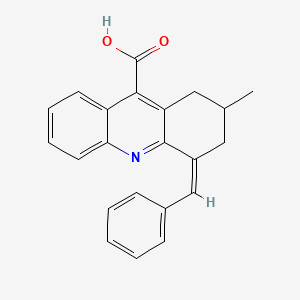![molecular formula C20H22BrN3O3 B2693612 2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one CAS No. 2379987-64-9](/img/structure/B2693612.png)
2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in a number of areas, including as a tool for studying biochemical and physiological processes, and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one involves the inhibition of specific enzymes. This inhibition occurs through the binding of the compound to the active site of the enzyme, which prevents it from carrying out its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzymes that it inhibits. In general, this compound has been shown to have a range of effects on cellular and physiological processes, including the regulation of gene expression, cell proliferation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one in lab experiments is its selectivity for certain enzymes. This allows researchers to study the function of these enzymes in a more targeted and specific way. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are a number of potential future directions for research on 2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one. One area of interest is the development of new compounds based on the structure of this compound, which may have even greater selectivity and efficacy. Additionally, there is potential for this compound to be used as a therapeutic agent for a range of diseases, including cancer and inflammatory disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to identify new applications for its use in scientific research.
Méthodes De Synthèse
The synthesis of 2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one is a complex process that involves multiple steps. The first step is the synthesis of the intermediate compound 2-bromo-5-methoxybenzoic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with piperidine to form the intermediate 1-(2-bromo-5-methoxybenzoyl)piperidine. Finally, this intermediate is reacted with cyclopropylpyridazinone to yield the final product.
Applications De Recherche Scientifique
2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one has been used in a number of scientific research applications. One of the primary uses of this compound is as a tool for studying biochemical and physiological processes. It has been shown to selectively inhibit the activity of certain enzymes, which can be used to study their function in cells and tissues.
Propriétés
IUPAC Name |
2-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3/c1-27-15-4-5-17(21)16(12-15)20(26)23-10-8-14(9-11-23)24-19(25)7-6-18(22-24)13-2-3-13/h4-7,12-14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFDRJKKTIHWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2693532.png)
![4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B2693535.png)

![3-(2-Methylphenyl)-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2693537.png)

![Bicyclo[4.1.0]heptan-2-ylmethanamine](/img/structure/B2693541.png)
![{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2693542.png)
![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2693543.png)


![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2693548.png)
